molecular formula C14H18F3N3O4 B1442800 tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate CAS No. 1311319-55-7

tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate

Cat. No.: B1442800
CAS No.: 1311319-55-7
M. Wt: 349.31 g/mol
InChI Key: QPHDBLHAVOQTKO-UHFFFAOYSA-N
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Description

Tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate is a useful research compound. Its molecular formula is C14H18F3N3O4 and its molecular weight is 349.31 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate (CAS No. 1311319-55-7) is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethoxy-substituted phenyl group and a hydroxycarbamimidoyl moiety, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈F₃N₃O₄, with a molecular weight of 349.31 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈F₃N₃O₄
Molecular Weight349.31 g/mol
CAS Number1311319-55-7
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxycarbamimidoyl group can participate in nucleophilic addition reactions, while the carbamate moiety is susceptible to hydrolysis under varying pH conditions, which may influence its pharmacological profile.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit potential anticancer properties. For instance, derivatives containing hydroxycarbamimidoyl groups have shown promise in inhibiting tumor growth in various cancer models. The trifluoromethoxy substitution may enhance their efficacy by improving solubility and cellular uptake.

Enzyme Inhibition

Research indicates that carbamate derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases.

Compound NameBiological Activity
Tert-butyl N-(2-hydroxyethyl)carbamateModerate anti-inflammatory
Tert-butyl N-(2,3-dihydroxypropyl)carbamateAntiviral properties
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamatePotential anticancer activity

Case Studies

  • In Vitro Studies : A study conducted on various carbamate derivatives demonstrated that those with hydroxycarbamimidoyl groups exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Assays : In assays measuring AChE and BChE activity, several carbamate derivatives showed IC50 values within the range of effective inhibitors, suggesting that this compound may similarly inhibit these enzymes.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHDBLHAVOQTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate
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tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate
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tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate

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